3-Pyrrolidino-1,2-propanediol 3-Pyrrolidino-1,2-propanediol
Brand Name: Vulcanchem
CAS No.: 85391-19-1
VCID: VC2314799
InChI: InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2
SMILES: C1CCN(C1)CC(CO)O
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

3-Pyrrolidino-1,2-propanediol

CAS No.: 85391-19-1

Cat. No.: VC2314799

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidino-1,2-propanediol - 85391-19-1

Specification

CAS No. 85391-19-1
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name 3-pyrrolidin-1-ylpropane-1,2-diol
Standard InChI InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2
Standard InChI Key MFPZRSWYUKWRIQ-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(CO)O
Canonical SMILES C1CCN(C1)CC(CO)O

Introduction

Synthesis and Characterization

3-Pyrrolidino-1,2-propanediol can be synthesized via nucleophilic substitution reactions where a pyrrolidine group is introduced into a propane diol framework. The synthesis typically involves:

  • Starting with a halogenated propane diol as the base molecule.

  • Reacting it with pyrrolidine under controlled conditions to replace the halogen with the pyrrolidine group.

Characterization techniques include:

  • NMR Spectroscopy: Provides insights into the hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (-OH) and amine (-NH).

Applications in Research and Industry

The compound's unique structure makes it valuable in several domains:

Organic Synthesis

The dual hydroxyl groups provide reactive sites for esterification, etherification, or further functionalization. This makes it a versatile intermediate in synthesizing complex organic molecules.

Biological Activity

Preliminary research indicates that compounds containing pyrrolidine rings often exhibit biological activities such as:

  • Antioxidant properties due to their ability to stabilize free radicals.

  • Antimicrobial or anticancer activities when incorporated into larger bioactive molecules.

Safety and Handling

While detailed toxicological data for this compound are not readily available, general precautions for handling organic chemicals apply:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Avoid direct contact with skin or inhalation of vapors.

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